2-(2,6-Dichloropyridin-4-YL)ethan-1-amine
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Overview
Description
2-(2,6-Dichloropyridin-4-YL)ethan-1-amine is a chemical compound with the molecular formula C7H8Cl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyridin-4-YL)ethan-1-amine typically involves the chlorination of pyridine derivatives followed by amination. One common method starts with the chlorination of 2,6-dichloropyridine, which is then subjected to nucleophilic substitution with an amine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloropyridin-4-YL)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-(2,6-Dichloropyridin-4-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloropyridin-4-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichloropyridin-4-YL)ethan-1-amine: Similar in structure but with different chlorine positions.
1-(3,6-Dichloropyridin-2-YL)ethan-1-amine: Another derivative with different substitution patterns.
Uniqueness
2-(2,6-Dichloropyridin-4-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H8Cl2N2 |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2 |
InChI Key |
HNDZKTONOLJBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)CCN |
Origin of Product |
United States |
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